molecular formula C20H15IN2O3S B11228091 N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11228091
M. Wt: 490.3 g/mol
InChI Key: UCNNSSHXTLZNNF-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This specific compound features a unique structure with an iodophenyl group, which contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the iodophenyl group: This step typically involves the iodination of a phenyl precursor using reagents like iodine and an oxidizing agent.

    Carboxamide formation:

Industrial production methods often employ green synthesis techniques to minimize environmental impact. These methods may include the use of microwave-assisted synthesis or solvent-free reactions .

Chemical Reactions Analysis

N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and controlled temperatures .

Scientific Research Applications

N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives, such as:

The uniqueness of this compound lies in its iodophenyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15IN2O3S

Molecular Weight

490.3 g/mol

IUPAC Name

N-(4-iodophenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C20H15IN2O3S/c1-23-18-11-6-13(20(24)22-15-9-7-14(21)8-10-15)12-17(18)16-4-2-3-5-19(16)27(23,25)26/h2-12H,1H3,(H,22,24)

InChI Key

UCNNSSHXTLZNNF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)I)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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